gamma-Glu-Leu

Vue d'ensemble

Description

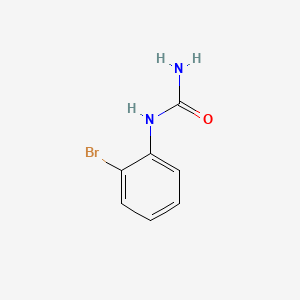

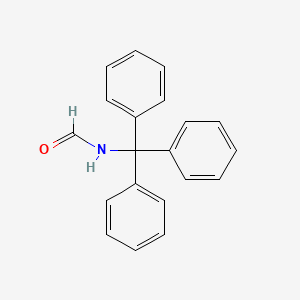

Gamma-Glu-Leu, also known as γ-glutamyl-leucine, is an essential amino acid found naturally in the human body. It is a key component of many proteins, and it plays a role in a variety of biological processes. This compound is also used in laboratory experiments to study the structure and function of proteins, and its biochemical and physiological effects.

Applications De Recherche Scientifique

Science alimentaire : Amélioration des profils de saveur

Gamma-Glu-Leu est reconnu comme un composé kokumi, qui contribue à la plénitude en bouche, à la complexité et à la continuité du goût dans les aliments . Il a été identifié dans plusieurs fromages affinés tels que le Gouda, le Camembert, le Shropshire bleu et le Comté, ainsi que dans le pain au levain fermenté avec Lactobacillus reuteri . Le composé rehausse la saveur umami et est utilisé pour améliorer l'expérience gustative globale dans les applications culinaires.

Microbiologie : Étude des métabolites microbiens

En recherche microbiologique, this compound sert de composé modèle pour l'étude des métabolites microbiens . Il est produit par certaines souches de Penicillium roquefortii, un champignon utilisé dans la production de fromage bleu. La compréhension de ses voies de biosynthèse peut fournir des informations sur l'écologie microbienne et la production de composés aromatiques.

Mécanisme D'action

Target of Action

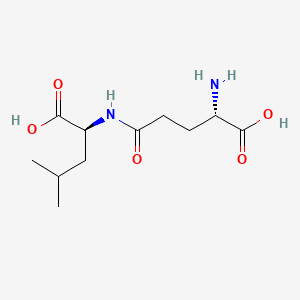

Gamma-Glu-Leu, a dipeptide composed of gamma-glutamate and leucine , is a proteolytic breakdown product of larger proteins . It has been found to target the Glutathione synthetase , an enzyme involved in the biosynthesis of glutathione, a critical antioxidant in cells.

Mode of Action

It is known that leucine, one of the constituents of this dipeptide, can activate the mammalian target of rapamycin (mtor) signaling pathway in skeletal muscle, adipose tissue, and placental cells . This activation promotes protein synthesis and energy metabolism, providing energy for protein synthesis while inhibiting protein degradation .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is a part of the Glutamate Metabolism and Cysteine Metabolism pathways . These pathways are crucial for maintaining cellular homeostasis and responding to oxidative stress.

Result of Action

This compound has been associated with the risk of cardio-metabolic diseases, such as obesity, metabolic syndrome, and type 2 diabetes . It is also known to enhance the mouthfulness, complexity, and continuity of taste in a variety of foodstuffs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been found in several ripened cheeses, including Gouda, Camembert, Shropshire blue, and Comté, as well as sourdough bread . This suggests that the food matrix and the process of fermentation may influence the formation and action of this compound.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Gamma-Glu-Leu interacts with various enzymes, proteins, and other biomolecules. For instance, gamma-glutamyl cysteine ligases (Gcls) from Limosilactobacillus reuteri that accumulate gamma-glutamyl dipeptides interact with this compound . These Gcls exhibit biochemical properties with respect to the requirement for metal ions, the optimum pH and temperature of activity, and the kinetic constants for the substrates cysteine and glutamate .

Cellular Effects

This compound influences cell function by modulating signaling cascades that relate to taste perception and inflammation . It also has in vivo anti-inflammatory activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes or cofactors

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function involve targeting signals or post-translational modifications that direct it to specific compartments or organelles

Propriétés

IUPAC Name |

(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O5/c1-6(2)5-8(11(17)18)13-9(14)4-3-7(12)10(15)16/h6-8H,3-5,12H2,1-2H3,(H,13,14)(H,15,16)(H,17,18)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFMARDICOWMQP-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma-Glutamylleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011171 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

2566-39-4 | |

| Record name | γ-Glutamylleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2566-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Glutamyl-leucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Glutamylleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011171 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the connection between γ-Glu-Leu and cardio-metabolic health?

A: Research suggests a potential causal link between elevated γ-Glu-Leu levels and increased risk for several cardio-metabolic issues, such as obesity, metabolic syndrome, and type 2 diabetes. [] While the exact mechanisms are still being investigated, this association highlights γ-Glu-Leu as a potential target for further research into managing these conditions.

Q2: How does the structure of γ-Glu-Leu contribute to its biological activity, particularly in the context of taste perception?

A: γ-Glu-Leu belongs to a group of γ-L-glutamyl dipeptides known to contribute to the "kokumi" taste sensation, which is characterized by mouthfulness, thickness, and long-lasting flavor complexity. [] This sensation is particularly noticeable in matured Gouda cheese, where γ-Glu-Leu and similar peptides are found in significant concentrations. The specific structure of γ-Glu-Leu, with its gamma-linked glutamyl residue, seems crucial for this activity, as its alpha-linked counterpart does not elicit the same effect.

Q3: What enzymes are known to interact with γ-Glu-Leu?

A: Research has identified an enzyme in the bacterium Actinobacillus actinomycetemcomitans that can hydrolyze γ-Glu-Leu. [] This enzyme, classified as a γ-glutamyl peptide-hydrolyzing enzyme, specifically targets and cleaves the γ-glutamyl bond in γ-Glu-Leu and other similar peptides. Notably, this bacterial enzyme shares similarities with mammalian γ-glutamyl transpeptidase, suggesting potential common mechanisms of action and highlighting the importance of γ-Glu-Leu processing in various biological systems.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.